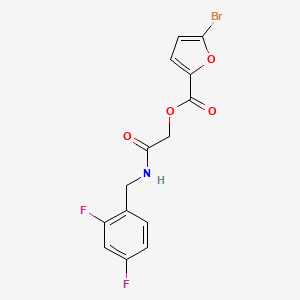![molecular formula C18H19NO5S B2403038 N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 2034564-60-6](/img/structure/B2403038.png)
N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a bifuran moiety (a structure containing two furan rings) and a benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group). Bifuran compounds are known to belong to the class of organic compounds known as heteroaromatic compounds . Benzenesulfonamides are a class of compounds that have been widely used in the development of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bifuran compounds can be synthesized from 2-furfural, furan, furfuryl alcohol, and 2-(2-furyl)-1,3-dioxolane by photochemical coupling with 5-bromo-2-furfural .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The bifuran moiety would contribute to the aromaticity of the compound, while the benzenesulfonamide moiety would likely influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Bifuran compounds can undergo a variety of reactions, including photochemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the sulfonamide group could influence its solubility .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising alternative to traditional silicon-based solar cells. They utilize organic dyes as sensitizers to absorb sunlight and convert it into electricity. The compound can serve as a potential dye sensitizer due to its π-conjugated structure. Researchers have explored derivatives containing bifuran/biphenyl moieties for this purpose . These dyes can be tailored to achieve wider absorption spectra, appropriate energy levels, and stability. The photovoltaic performance of such dyes can vary significantly based on the type of electron donor and acceptor used. Notably, compound HB-3 exhibited high efficiency, reaching 5.51% with a VOC value higher than the commonly used Ru(II) dye N3.
Bioactive Metabolites
While not directly related to solar cells, the compound’s unique structure may contribute to its bioactivity. Researchers have investigated its potential as a bioactive metabolite, which could have implications in pharmaceutical and therapeutic applications . Further studies are needed to explore its specific effects and mechanisms.
Oxygen Barrier Properties in Packaging
Novel furfural-based polyesters containing sulfide-bridged difuran dicarboxylic acid units have been synthesized for high oxygen barrier properties. These materials could find applications in packaging, where maintaining freshness and preventing oxidation are critical . Although not directly using the compound itself, this research highlights the importance of furan-based structures in material science.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as meroterpenoids isolated from fungi of the family ganoderma cochlear, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, such as nat2, and inhibit their activity, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with nat2, it may affect lipid synthesis in the cell wall of mycobacteria
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
Based on its potential interaction with nat2, it may inhibit the synthesis of lipids in the cell wall of mycobacteria, potentially affecting the growth and survival of these organisms .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-12-9-15(10-13(2)18(12)22-3)25(20,21)19-11-14-6-7-17(24-14)16-5-4-8-23-16/h4-10,19H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFZKJIIVZFKOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



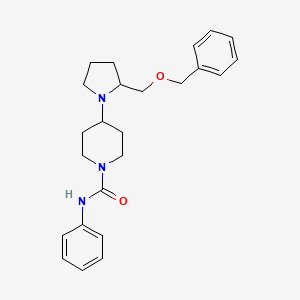
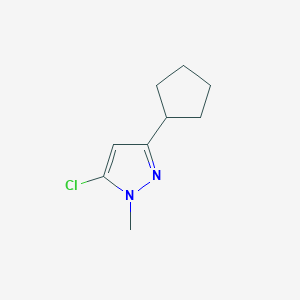
![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
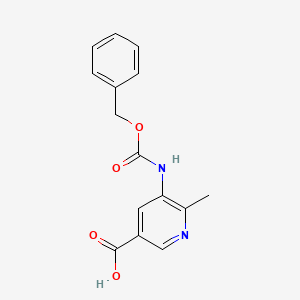
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)

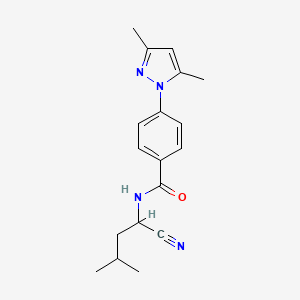
![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)
![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)

